molecular formula C15H13NO3 B8154181 Ethyl 6-(3-formylphenyl)picolinate

Ethyl 6-(3-formylphenyl)picolinate

Cat. No.: B8154181
M. Wt: 255.27 g/mol
InChI Key: UIXNLJYKUXLONK-UHFFFAOYSA-N
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Description

Ethyl 6-(3-formylphenyl)picolinate is a substituted picolinate ester featuring a formyl group at the 3-position of a phenyl ring attached to the 6-position of the pyridine-2-carboxylate scaffold. The compound’s molecular formula is C₁₅H₁₃NO₃ (MW: 255.27 g/mol). The formyl group confers unique reactivity, enabling participation in condensation reactions (e.g., Schiff base formation), which is advantageous in synthesizing ligands for coordination chemistry or pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 6-(3-formylphenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)14-8-4-7-13(16-14)12-6-3-5-11(9-12)10-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXNLJYKUXLONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-formylphenyl)picolinate typically involves the reaction of picolinic acid derivatives with appropriate reagents. One common method includes the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formyl group can be introduced through a formylation reaction using reagents like formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where picolinic acid is reacted with ethanol in the presence of an acid catalyst. The formylation step can be carried out using formylating agents in a continuous flow reactor to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-formylphenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(3-formylphenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3-formylphenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to metal ions, forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects. The formyl group can also participate in reactions with nucleophiles, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 6-(3-formylphenyl)picolinate with structurally related picolinate esters, highlighting substituent effects and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-formylphenyl C₁₅H₁₃NO₃ 255.27 Reactive formyl group for ligand synthesis
Ethyl 6-(2-chlorophenyl)picolinate 2-chlorophenyl C₁₄H₁₂ClNO₂ 261.70 Electron-withdrawing Cl enhances stability; intermediate in organic synthesis
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate 2,6-dichlorophenyl, 6-methoxy C₁₅H₁₃Cl₂NO₃ 326.17 Bulky substituents improve steric shielding in metal complexes
Ethyl 3-amino-6-methylpicolinate 3-amino, 6-methyl C₉H₁₂N₂O₂ 180.20 Amino group enables peptide coupling or coordination
Ethyl 6-ethynylpicolinate 6-ethynyl C₉H₉NO₂ 163.18 Ethynyl group facilitates click chemistry

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The 3-formylphenyl group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and increases electrophilicity. This contrasts with Ethyl 6-(2-chlorophenyl)picolinate (Cl as EWG), where stability is enhanced but reactivity is reduced .
  • Functional Group Utility: The formyl group offers versatility in forming imines or hydrazones, unlike inert halogens or methyl groups. For example, Ethyl 3-amino-6-methylpicolinate leverages its amino group for further derivatization .

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